molecular formula C11H13F2NO B13274142 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine

Cat. No.: B13274142
M. Wt: 213.22 g/mol
InChI Key: FDZXENUYRAKNFE-UHFFFAOYSA-N
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Description

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol This compound features a cyclobutane ring substituted with an amine group and a 2,5-difluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine typically involves the reaction of 2,5-difluorobenzyl alcohol with cyclobutanone in the presence of a suitable base to form the intermediate 3-((2,5-difluorobenzyl)oxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .

Scientific Research Applications

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2,4-Difluorobenzyl)oxy)cyclobutan-1-amine
  • 3-((2,6-Difluorobenzyl)oxy)cyclobutan-1-amine
  • 3-((3,5-Difluorobenzyl)oxy)cyclobutan-1-amine

Uniqueness

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2

InChI Key

FDZXENUYRAKNFE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=C(C=CC(=C2)F)F)N

Origin of Product

United States

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